2-acetyl-N-allylhydrazinecarbothioamide

Description

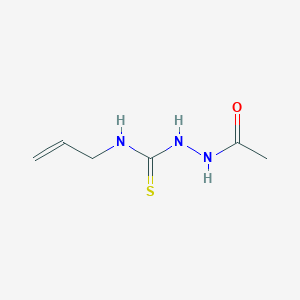

2-Acetyl-N-allylhydrazinecarbothioamide (CAS: [18390-21-1], MFCD01033155) is a hydrazinecarbothioamide derivative characterized by an acetyl group at the 2-position and an allyl substituent on the hydrazine nitrogen.

Properties

IUPAC Name |

1-acetamido-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-3-4-7-6(11)9-8-5(2)10/h3H,1,4H2,2H3,(H,8,10)(H2,7,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAOMFCANWAOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-allylhydrazinecarbothioamide typically involves the reaction of allylhydrazinecarbothioamide with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydrazinecarbothioamide moiety. The general reaction scheme is as follows:

Allylhydrazinecarbothioamide+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods

the process would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-allylhydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Synthesis

2-acetyl-N-allylhydrazinecarbothioamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. The compound's reactivity allows for modifications that can enhance its properties or lead to novel derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. The compound's hydrazine moiety is often associated with biological activity, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent . Its mechanism of action may involve the inhibition of specific cancer cell pathways or the induction of apoptosis in malignant cells.

Case Study:

In a study evaluating various hydrazine derivatives, this compound was tested against different cancer cell lines. The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Industrial Applications

Beyond its medicinal uses, this compound has potential applications in the development of novel materials with specific properties. Its unique chemical structure can be leveraged in creating materials that exhibit desirable characteristics such as enhanced durability or specific chemical reactivity.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-acetyl-N-allylhydrazinecarbothioamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazinecarbothioamide moiety. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key Observations :

- Polarity: The acetyl group in the target compound offers moderate polarity, whereas phenoxyacetyl () or benzylsulfanyl () substituents increase hydrophobicity.

- Steric Effects: Bulky groups like naphthyl () or phenoxy () may hinder molecular flexibility or target binding compared to the smaller acetyl group.

Physicochemical Properties

- Solubility : The acetyl group enhances water solubility compared to hydrophobic substituents like naphthyl () or benzylsulfanyl ().

Biological Activity

2-acetyl-N-allylhydrazinecarbothioamide is a compound of significant interest due to its potential biological activities, particularly as an enzyme inhibitor and its implications in various therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound features an allyl group which enhances its chemical reactivity. The presence of the hydrazine moiety is critical for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound primarily involves its role as an inhibitor of key enzymes. Research indicates that compounds with hydrazinecarbothioamide structures can exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases.

Enzyme Inhibition

- Acetylcholinesterase and Butyrylcholinesterase Inhibition :

| Compound | IC50 (AChE) µM | IC50 (BChE) µM |

|---|---|---|

| This compound | 27.0 - 106.8 | 58.0 - 277.5 |

| Rivastigmine | 56.1 | Not specified |

- Aldose Reductase Inhibition :

- Another aspect of research focused on the aldose reductase (AR) inhibitory effects of hydrazinecarbothioamides, including derivatives similar to this compound. These compounds showed promise in potentially mitigating diabetic complications by inhibiting AR activity, which is implicated in the pathogenesis of diabetes-related damage .

Case Study on Antimicrobial Activity

A recent investigation into derivatives of hydrazinecarbothioamides revealed their potential as antimicrobial agents against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The compounds demonstrated varying degrees of effectiveness, with some derivatives showing significant inhibition at lower concentrations .

Comparative Studies

Comparative studies among various hydrazine derivatives have shown that modifications in the alkyl chain length can influence both the potency and selectivity of enzyme inhibition. For instance, longer alkyl chains were associated with improved inhibition against AChE, suggesting a structure-activity relationship that warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.